molecular formula C13H10F2N2O4 B2882152 3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034271-11-7

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2882152
CAS No.: 2034271-11-7
M. Wt: 296.23
InChI Key: DUCLUJVWXVOFDG-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C13H10F2N2O4 and a molecular weight of 296.23, is part of the oxazolidine family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of 2,6-difluorobenzoyl chloride with azetidin-3-ylamine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acids and amines

Scientific Research Applications

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione can be compared with other similar compounds, such as:

    Oxazolidinones: These compounds share the oxazolidine ring and are known for their antibacterial properties.

    Azetidinones: Compounds with the azetidine ring are studied for their potential as β-lactam antibiotics.

    Fluorobenzoyl derivatives: These compounds are explored for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties .

Properties

IUPAC Name

3-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O4/c14-8-2-1-3-9(15)11(8)12(19)16-4-7(5-16)17-10(18)6-21-13(17)20/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLUJVWXVOFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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